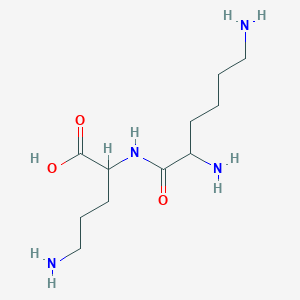
5-Amino-2-(2,6-diaminohexanoylamino)pentanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Amino-2-(2,6-diaminohexanoylamino)pentanoic acid is a complex organic compound that belongs to the class of amino acids. This compound is characterized by the presence of multiple amino groups and a pentanoic acid backbone. It is structurally related to other amino acids and plays a significant role in various biochemical processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-2-(2,6-diaminohexanoylamino)pentanoic acid typically involves multi-step organic reactions. One common method includes the protection of amino groups followed by the formation of peptide bonds. The reaction conditions often require the use of coupling reagents such as carbodiimides and protecting groups like Boc (tert-butoxycarbonyl) to ensure selective reactions.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale peptide synthesis techniques. These methods utilize automated peptide synthesizers that can efficiently handle the repetitive steps of amino acid coupling and deprotection. The use of high-performance liquid chromatography (HPLC) is common for the purification of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
5-Amino-2-(2,6-diaminohexanoylamino)pentanoic acid can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can convert keto groups to hydroxyl groups.
Substitution: Amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Conditions involving alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxylated compounds.
Applications De Recherche Scientifique
5-Amino-2-(2,6-diaminohexanoylamino)pentanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in peptide synthesis and as a reagent in various organic reactions.
Biology: Plays a role in studying protein structure and function, as well as enzyme-substrate interactions.
Medicine: Investigated for its potential therapeutic properties, including its role in drug design and development.
Industry: Utilized in the production of specialized chemicals and materials.
Mécanisme D'action
The mechanism of action of 5-Amino-2-(2,6-diaminohexanoylamino)pentanoic acid involves its interaction with specific molecular targets. It can act as a substrate for enzymes, participating in catalytic processes that lead to the formation of biologically active compounds. The pathways involved may include amino acid metabolism and peptide bond formation.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Aminopentanoic acid: A simpler analog with a single amino group.
Citrulline: Contains a similar amino acid backbone but with different functional groups.
Ornithine: Another related amino acid with distinct biochemical roles.
Uniqueness
5-Amino-2-(2,6-diaminohexanoylamino)pentanoic acid is unique due to its complex structure, which includes multiple amino groups and a hexanoylamino moiety. This complexity allows it to participate in a broader range of biochemical reactions compared to simpler analogs.
Propriétés
Formule moléculaire |
C11H24N4O3 |
|---|---|
Poids moléculaire |
260.33 g/mol |
Nom IUPAC |
5-amino-2-(2,6-diaminohexanoylamino)pentanoic acid |
InChI |
InChI=1S/C11H24N4O3/c12-6-2-1-4-8(14)10(16)15-9(11(17)18)5-3-7-13/h8-9H,1-7,12-14H2,(H,15,16)(H,17,18) |
Clé InChI |
FNTNTMPEEZFWOQ-UHFFFAOYSA-N |
SMILES canonique |
C(CCN)CC(C(=O)NC(CCCN)C(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[3,4,5-Trihydroxy-6-[2-(1-hydroxy-4-oxocyclohexa-2,5-dien-1-yl)ethoxy]oxan-2-yl]methyl 2-(4-hydroxyphenyl)acetate](/img/structure/B12302757.png)
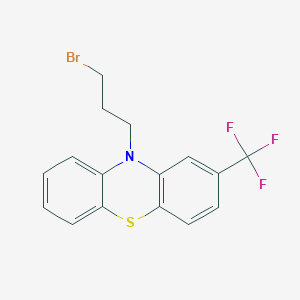
![[(1S,2R,5S,7S,8R,11S,14S)-11-hydroxy-7-(2-hydroxypropan-2-yl)-1,2-dimethyl-6-oxa-23-azahexacyclo[12.10.0.02,11.05,10.016,24.017,22]tetracosa-9,16(24),17,19,21-pentaen-8-yl] acetate](/img/structure/B12302764.png)
![4-[10-(3-Methoxyphenyl)-12,14-dioxo-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraen-13-yl]benzoic acid](/img/structure/B12302768.png)



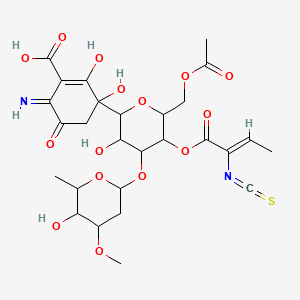
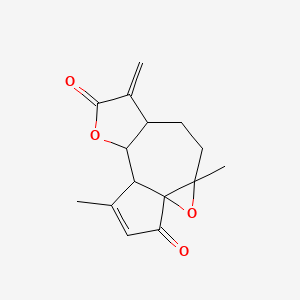

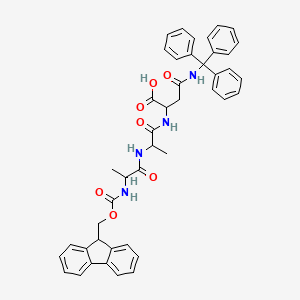
![3-(4-Methoxyphenyl)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoic acid](/img/structure/B12302836.png)
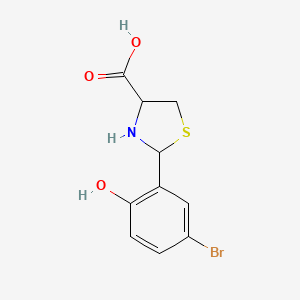
![1-ethoxycarbonyloxyethyl 12,19-difluoro-11-hydroxy-9,13-dimethyl-16-oxo-6-propyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-diene-8-carboxylate](/img/structure/B12302849.png)
